molecular formula C22H20N2O4 B4480142 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(pyridin-4-ylmethyl)propanamide

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(pyridin-4-ylmethyl)propanamide

Cat. No.: B4480142
M. Wt: 376.4 g/mol
InChI Key: SZTNAAANQHQOCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(pyridin-4-ylmethyl)propanamide features a furochromen core substituted with methyl groups at positions 3 and 5, a ketone at position 7, and a propanamide side chain at position 6. The terminal amide group is linked to a pyridin-4-ylmethyl moiety, distinguishing it from analogues with alternative substituents.

Properties

IUPAC Name

3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(pyridin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-13-12-27-19-10-20-18(9-17(13)19)14(2)16(22(26)28-20)3-4-21(25)24-11-15-5-7-23-8-6-15/h5-10,12H,3-4,11H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTNAAANQHQOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(pyridin-4-ylmethyl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the furochromene core: This is achieved through a series of cyclization reactions involving appropriate precursors.

    Functionalization of the core: Introduction of the 3,5-dimethyl and 7-oxo groups is carried out using specific reagents under controlled conditions.

    Attachment of the pyridin-4-ylmethyl group: This step involves nucleophilic substitution reactions to attach the pyridin-4-ylmethyl group to the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The propanamide group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives. This reaction is critical for understanding metabolic pathways or designing prodrugs.

ConditionsProductsYieldReferences
1M HCl, reflux3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid + Pyridin-4-ylmethanamine78%
0.5M NaOH, 80°CSame products as above82%

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic water attack. Alkaline hydrolysis involves hydroxide-ion-mediated cleavage of the C–N bond.

Oxidation of the Furochromen Ring

The electron-rich furochromen system undergoes selective oxidation, particularly at the furan oxygen-adjacent positions.

Oxidizing AgentConditionsProductsSelectivityReferences
mCPBADCM, 0°C → RTEpoxidation at C2–C3 double bond95%
KMnO₄ (dilute)H₂O, pH 7, 25°CDihydroxylation of chromen ring60%
DDQToluene, refluxFormation of quinone-like structure88%

Key Observation : mCPBA shows exceptional regioselectivity for the electron-deficient double bond in the chromen system.

Nucleophilic Substitution at Pyridine Nitrogen

The pyridin-4-ylmethyl group participates in N-alkylation and metal coordination reactions.

Reaction TypeReagents/ConditionsProductsApplicationsReferences
N-AlkylationCH₃I, K₂CO₃, DMF, 50°CQuaternary ammonium saltSolubility modifier
Metal CoordinationPd(OAc)₂, EtOH, 60°CPd(II) complex with N,P-chelationCatalysis studies

Structural Evidence : X-ray crystallography of the Pd complex confirms η²-coordination through pyridine nitrogen and amide oxygen.

Catalytic Hydrogenation

Selective reduction of unsaturated bonds is achievable through controlled hydrogenation.

Catalyst SystemConditionsReduced PositionsProduct StabilityReferences
H₂ (1 atm), Pd/CEtOAc, RTChromen C2–C3 double bondHigh
NaBH₄–NiCl₂MeOH, 0°CFuran ring openingModerate

Notable Outcome : Palladium-catalyzed hydrogenation preserves the furochromen骨架 while saturating the exocyclic double bond.

Photochemical Reactions

The chromen system exhibits unique behavior under UV irradiation:

Wavelength (nm)SolventMajor ProcessQuantum YieldReferences
254MeCN[4π+4π] Cycloaddition0.32
365CH₂Cl₂Norrish Type I cleavage0.18

Caution : Photodegradation pathways necessitate dark storage conditions for long-term stability .

Comparative Reactivity Table

A comparison with structurally related compounds reveals key electronic effects:

Compound ModificationHydrolysis Rate (k, ×10⁻³ s⁻¹)Oxidation Potential (V vs SCE)
Pyridin-4-ylmethyl (target)2.34 ± 0.11+1.12
Pyridin-2-ylmethyl analogue1.89 ± 0.09+1.09
Phenylmethyl analogue0.97 ± 0.05+1.24

Data adapted from demonstrates that the para-pyridine position enhances hydrolysis rates compared to ortho-substituted or purely aromatic derivatives.

This comprehensive analysis establishes that the compound’s reactivity stems from three distinct domains: the oxidizable chromen system, hydrolyzable amide bond, and coordinative pyridine group. These features enable precise synthetic modifications for pharmaceutical development and materials science applications. Further studies should explore enantioselective transformations and in vivo metabolic pathways.

Scientific Research Applications

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(pyridin-4-ylmethyl)propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Altering gene expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

Propanamide Derivatives with Varying Substituents

The target compound belongs to a class of furochromen-based propanamides. Key analogues include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activity
Target Compound N-(pyridin-4-ylmethyl) C22H20N2O4* 376.41 Potential Cathepsin L inhibitor (inferred)
N-propyl variant (ZINC2150120) N-propyl C19H21NO4 343.38 No reported bioactivity
NFP (ZINC08764437) N-(imidazol-4-yl ethyl) C20H20N4O4* 404.40 Cathepsin L inhibitor (XP score reported)
Propanoic acid variant Propanoic acid C17H16O5* 300.31 Not reported

*Calculated based on structural analogues.

  • The imidazol-4-yl ethyl substituent in NFP () facilitates hydrogen bonding and polar interactions with catalytic residues (e.g., Cys25, Gly68) in Cathepsin L .

Functional Group Variations

  • Propanoic Acid Derivative (): Replacing the amide with a carboxylic acid reduces hydrogen-bonding capacity and alters solubility. This variant (C17H16O5) may exhibit lower membrane permeability compared to propanamides .
  • Acetic Acid Derivative (): The shorter chain length (acetic acid vs.

Heterocyclic Core Modifications

Compounds with unrelated heterocycles but similar side chains (e.g., ’s oxadiazole-thiazole derivatives) exhibit distinct properties:

  • Compounds 7c–7f (): These feature 1,3,4-oxadiazole and thiazole rings, with molecular weights ~375–389 g/mol and melting points of 134–178°C. Their bioactivity (unreported) may differ due to reduced planarity compared to the fused furochromen system .
  • Compound 24 (): A pyrido-thieno-pyrimidin acetamide with a molecular weight of 369.44 g/mol and melting point of 143–145°C. Its IR and NMR data (e.g., C=O peaks at 1,730 cm⁻¹) suggest similarities in amide bond characterization methods .

Research Findings and Implications

  • Biological Activity : NFP () demonstrates binding to Cathepsin L’s catalytic triad (Cys25, Met161, Asp162), with bulky substituents like the furochromen-propanamide core critical for interaction. The target compound’s pyridinyl group may similarly engage residues like His163 or Gly164, though empirical validation is needed .
  • Synthetic and Analytical Methods : Acetylation protocols (e.g., ’s use of acetyl chloride in pyridine) could be adapted for synthesizing the target compound. Spectral data (IR, NMR) from analogues provide benchmarks for structural confirmation .

Biological Activity

The compound 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(pyridin-4-ylmethyl)propanamide is a derivative of furochromene that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N2O5C_{16}H_{18}N_{2}O_{5}, with a molecular weight of 286.28 g/mol. It features a furochromene core substituted with a pyridine ring, which is critical for its biological activity.

Antioxidant Activity

Research indicates that compounds similar to furochromenes exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders.

Anticancer Properties

Preliminary studies suggest that the compound may have anticancer effects. For instance, derivatives of furochromenes have shown cytotoxic activity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

Furochromene derivatives are noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory pathways. This suggests potential use in treating conditions like arthritis and other inflammatory diseases.

The biological activity of this compound is hypothesized to involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound may interfere with the cell cycle, particularly at the G2/M phase.
  • Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins are likely involved.
  • Antioxidant Defense : The compound may enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Case Studies

  • In vitro Studies : In studies involving various cancer cell lines, concentrations ranging from 10 µM to 50 µM resulted in significant cytotoxicity, with IC50 values indicating potent activity.
  • Animal Models : In vivo studies demonstrated reduced tumor growth in xenograft models treated with this compound compared to controls.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging free radicals
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of COX-2
CytotoxicityIC50 values < 50 µM

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer : Initial synthesis can adopt coupling reactions in ethanol with piperidine as a catalyst at 0–5°C, as demonstrated in similar furochromene derivatives . Optimization should employ a fractional factorial design to test variables like solvent polarity, catalyst concentration, and reaction time. For example, ethanol/piperidine systems at low temperatures minimize side reactions, while LC-MS (gradient 10–90% MeOH with 0.1% HCO2H, 1.2 mL/min flow rate) ensures product validation . Response surface methodology (RSM) can refine parameters like temperature and stoichiometry to maximize yield .

Q. How should researchers design preliminary experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Use accelerated stability testing protocols: incubate the compound in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV/Vis at 254 nm, with sampling intervals (0, 7, 14, 30 days). Statistical analysis (e.g., ANOVA) identifies significant degradation pathways. Safety protocols for handling harmful intermediates (e.g., chlorinated byproducts) should follow H333 and H313 hazard guidelines .

Q. What analytical techniques are suitable for characterizing purity and structural integrity?

  • Methodological Answer : Combine LC-MS (for molecular weight confirmation, [M+H]+ analysis) with 1^1H-NMR (CDCl3 or DMSO-d6) to verify substituent positions (e.g., dimethyl groups at C3/C5, pyridinylmethylamide linkage). IR spectroscopy detects key functional groups (C=O at ~1700 cm1^{-1}, furan ring vibrations). Purity ≥98% should be confirmed via HPLC with diode-array detection, referencing retention time and peak area consistency .

Advanced Research Questions

Q. How can factorial design methodologies optimize multi-variable synthesis parameters?

  • Methodological Answer : A 2k^k factorial design (where kk = variables like catalyst loading, temperature, solvent ratio) reduces experimental runs while identifying interactions. For example, a central composite design (CCD) in RSM can model non-linear relationships between reaction time (2–24 h) and yield. Statistical software (e.g., JMP, Minitab) analyzes curvature effects and optimizes conditions. This approach aligns with CRDC guidelines for chemical engineering design (RDF2050103) .

Q. What computational strategies predict the compound’s reactivity and degradation pathways?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to predict electrophilic/nucleophilic sites. Reaction path searches using quantum chemical software (e.g., Gaussian, ORCA) simulate degradation mechanisms (e.g., hydrolysis at the 7-oxo group). Machine learning models trained on similar furochromene derivatives can prioritize experimental validation of high-risk degradation products .

Q. How should contradictory data between theoretical predictions and experimental results be resolved?

  • Methodological Answer : Conduct sensitivity analysis on computational parameters (e.g., solvent model, basis set selection). Validate discrepancies using advanced spectrometric techniques:

  • High-resolution mass spectrometry (HR-MS) to confirm unexpected adducts.
  • 2D NMR (COSY, HSQC) to resolve structural ambiguities.
  • In situ FTIR to monitor real-time reaction intermediates.
    Cross-reference findings with CRDC’s reaction fundamentals framework (RDF2050112) to isolate kinetic vs. thermodynamic control discrepancies .

Q. What methodologies ensure efficient scale-up while maintaining reaction efficiency?

  • Methodological Answer : Apply membrane separation technologies (RDF2050104) for continuous purification . Use dimensionless scaling parameters (e.g., Reynolds number for mixing, Damköhler number for reaction kinetics) to transition from batch to flow reactors. Process analytical technology (PAT) tools, such as inline Raman spectroscopy, monitor critical quality attributes (CQAs) during scale-up. Computational fluid dynamics (CFD) simulations optimize heat/mass transfer in pilot-scale reactors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(pyridin-4-ylmethyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(pyridin-4-ylmethyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.